

Application of Bromate in Analytical Chemistry for Redox Titrations

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Compound of Interest

Compound Name: Ammonium bromate

Cat. No.: B075889

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Note on **Ammonium Bromate**: Initial research into the use of **ammonium bromate** as a titrant in redox titrations has revealed that it is a highly unstable and explosive compound.

Ammonium bromate is reported to decompose at temperatures as low as -5°C and can explode at 54°C . Due to this inherent instability, it is not a suitable reagent for preparing stable, standard solutions required for titrimetric analysis. Therefore, the following application notes and protocols will focus on the widely used and stable alternative, potassium bromate (KBrO_3), which serves as an excellent oxidizing agent in redox titrations.

Potassium Bromate in Redox Titrations: Application Notes

Potassium bromate is a powerful oxidizing agent that is available in a highly pure form, allowing for the direct preparation of standard solutions. In acidic solutions, bromate ions (BrO_3^-) are reduced to bromide ions (Br^-). The standard electrode potential for this reaction indicates that it is a strong oxidant.

The primary application of potassium bromate in redox titrations, a process also known as bromatometry, involves both direct and indirect titration methods.

Direct Titration: In direct titrations, a standard solution of potassium bromate is used to directly titrate reducing agents such as arsenic (III), antimony (III), and iron (II).^{[1][2]} The endpoint of the titration can be detected using various redox indicators.

Indirect (Back) Titration: Indirect titrations involving potassium bromate are particularly useful for the quantitative analysis of certain organic compounds. In this method, a known excess of standard potassium bromate solution is added to the sample, along with an excess of potassium bromide. The solution is then acidified, leading to the in-situ generation of a known amount of bromine (Br_2). This bromine then reacts with the organic analyte (e.g., through substitution or addition reactions). The unreacted bromine is subsequently determined by adding potassium iodide and titrating the liberated iodine with a standard solution of sodium thiosulfate.

Key Reactions in Bromatometry

The fundamental half-reaction for bromate in acidic solution is: $\text{BrO}_3^- + 6\text{H}^+ + 6\text{e}^- \rightarrow \text{Br}^- + 3\text{H}_2\text{O}$

When both bromate and bromide are present in an acidic solution, they react to form bromine:



This generated bromine can then react with the analyte. Any excess bromine can be determined by the addition of potassium iodide: $\text{Br}_2 + 2\text{I}^- \rightarrow 2\text{Br}^- + \text{I}_2$

The liberated iodine is then titrated with a standard sodium thiosulfate solution: $\text{I}_2 + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2\text{I}^- + \text{S}_4\text{O}_6^{2-}$

Applications in Pharmaceutical and Chemical Analysis

Potassium bromate titrations are employed for the assay of a variety of pharmaceutical substances and other chemicals, including:

- Phenols and aromatic amines
- Ascorbic acid (Vitamin C)
- Hydrazine and its derivatives
- Thallium (I) and tin (II) salts
- 8-hydroxyquinoline (oxine)

Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to potassium bromate redox titrations.

Table 1: Analytes Determined by Potassium Bromate Titration

| Analyte | Titration Method | Reaction Principle |
|----------------|------------------|----------------------------------|
| Arsenic (III) | Direct | Oxidation of As(III) to As(V) |
| Antimony (III) | Direct | Oxidation of Sb(III) to Sb(V) |
| Iron (II) | Direct | Oxidation of Fe(II) to Fe(III) |
| Phenol | Indirect | Bromination of the aromatic ring |
| 8-Quinolinol | Indirect | Bromination of the aromatic ring |
| Hydrazine | Direct | Oxidation of hydrazine |

Table 2: Common Redox Indicators for Bromate Titrations

| Indicator | Color Change (Oxidized → Reduced) | Type |
|---------------------|-----------------------------------|--------------|
| Methyl Red | Red → Yellow | Irreversible |
| Methyl Orange | Red → Yellow | Irreversible |
| α-Naphthoflavone | Orange-brown → Pale yellow | Reversible |
| Quinoline Yellow | Colorless → Yellow-green | Reversible |
| p-Ethoxychrysoidine | Colorless → Red | Reversible |

Experimental Protocols

Protocol 1: Preparation and Standardization of 0.1 N Potassium Bromate Solution

Objective: To prepare a standard 0.1 N potassium bromate solution and standardize it using a primary standard. While potassium bromate itself is a primary standard, standardization is a good laboratory practice to ensure accuracy.

Materials:

- Potassium bromate (KBrO_3), analytical reagent grade
- Potassium iodide (KI)
- Concentrated hydrochloric acid (HCl)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$), primary standard grade
- Starch indicator solution (1%)
- Distilled or deionized water
- Volumetric flasks, burettes, pipettes, and conical flasks

Procedure:

- Preparation of 0.1 N Potassium Bromate:
 - Accurately weigh approximately 2.783 g of potassium bromate (previously dried at 150°C for 1-2 hours and cooled in a desiccator).
 - Dissolve the weighed KBrO_3 in distilled water in a beaker.
 - Quantitatively transfer the solution to a 1000 mL volumetric flask and dilute to the mark with distilled water. Mix thoroughly.
- Standardization of the Potassium Bromate Solution:

- Prepare a standard 0.1 N sodium thiosulfate solution by accurately weighing the required amount of $\text{Na}_2\text{S}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$.
- Pipette 25.00 mL of the prepared potassium bromate solution into a 250 mL conical flask.
- Add approximately 2 g of potassium iodide and 5 mL of concentrated hydrochloric acid to the flask. The solution should turn a deep yellow-brown due to the liberation of iodine.
- Titrate the liberated iodine with the standard 0.1 N sodium thiosulfate solution until the color of the solution fades to a pale yellow.
- Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.
- Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears completely, leaving a colorless solution.
- Record the volume of sodium thiosulfate solution used.
- Repeat the titration at least two more times to obtain concordant results.
- Calculate the exact normality of the potassium bromate solution.

Protocol 2: Determination of Phenol using Indirect Bromate Titration

Objective: To determine the concentration of a phenol solution using an indirect redox titration with potassium bromate.

Materials:

- Standardized 0.1 N potassium bromate solution (from Protocol 1)
- Standardized 0.1 N sodium thiosulfate solution
- Phenol solution of unknown concentration
- Potassium bromide (KBr)

- Concentrated hydrochloric acid (HCl)
- Potassium iodide (KI)
- Starch indicator solution (1%)
- Glass-stoppered conical flasks

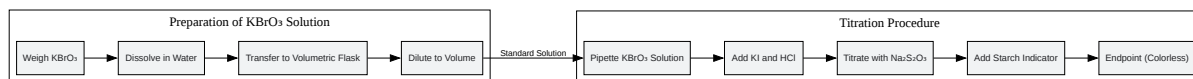
Procedure:

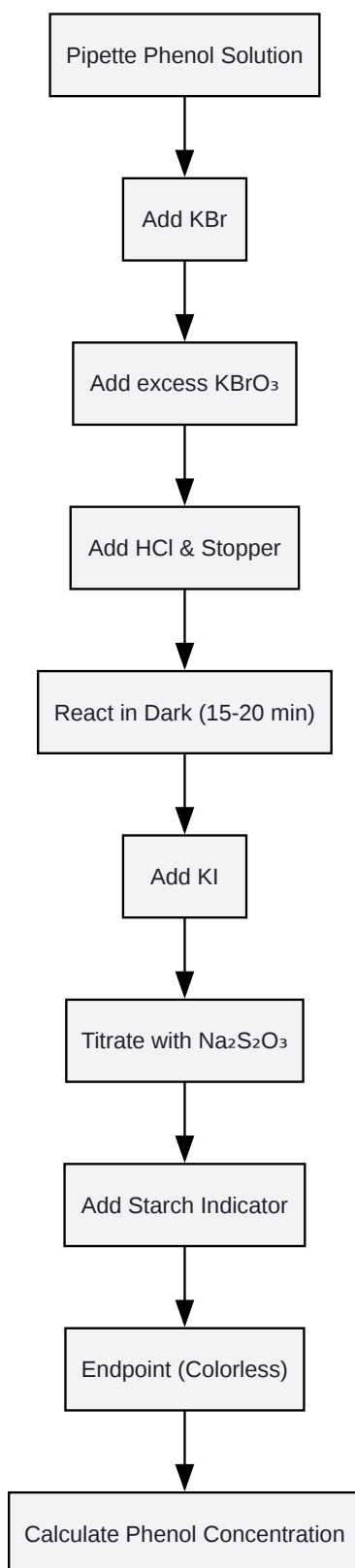
- Pipette 25.00 mL of the unknown phenol solution into a 250 mL glass-stoppered conical flask.
- Add approximately 1 g of potassium bromide to the flask.
- Using a burette, add exactly 50.00 mL of the standardized 0.1 N potassium bromate solution.
- Carefully add 10 mL of concentrated hydrochloric acid to the flask, stopper it immediately, and swirl to mix. The solution will turn yellow due to the formation of bromine.
- Allow the flask to stand in the dark for 15-20 minutes to ensure the complete bromination of phenol.
- After the reaction period, carefully unstopper the flask and add approximately 2 g of potassium iodide. Restopper the flask and swirl to dissolve the KI. The solution will turn a dark reddish-brown due to the liberation of iodine.
- Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes pale yellow.
- Add 2 mL of starch indicator, and continue the titration until the blue color disappears.
- Record the volume of sodium thiosulfate used.
- Perform a blank titration by repeating steps 2-8, but replacing the 25.00 mL of phenol solution with 25.00 mL of distilled water.

- Calculate the concentration of the phenol solution based on the difference in the volume of sodium thiosulfate used for the blank and the sample.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocols described.





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References

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